molecular formula C8H4ClF3N2 B1422497 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-58-0

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1422497
M. Wt: 220.58 g/mol
InChI Key: ATLADCFKPSZUNL-UHFFFAOYSA-N
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Description

“4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are primarily used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the distinctive properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : It's used as a building block for synthesizing various chemical derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine allow for the synthesis of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
  • Charge Density Analysis : Its charge density distribution has been studied using X-ray diffraction, revealing insights into its bonding scheme and intermolecular interactions (Hazra et al., 2012).

Reactivity and Properties

  • Reactivity Studies : Research has focused on understanding its reactivity and structural properties, including the synthesis of novel heterocycle-based molecules (Murthy et al., 2017).
  • Antifungal Activity : Some derivatives synthesized from this compound have shown weak antifungal activity, indicating its potential utility in bioactive compound development (Yang et al., 2015).

Potential Applications

  • Material Science : Its derivatives are being studied for their electrochemical, self-assembly, and carrier transport properties, which are crucial for the development of semiconducting materials (Zhou et al., 2019).
  • Pharmaceutical and Agrochemical Intermediates : The compound serves as an intermediate in various pharmaceutical and agrochemical products (Li Zheng-xiong, 2004).

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLADCFKPSZUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679128
Record name 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1196507-58-0
Record name 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196507-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2M LiOH (19.1 mL, 38.2 mmol) was added to a solution of 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (4.59 g, 12.7 mmol) in THF (20 mL), and the reaction was stirred at room temperature for 20 hours. The mixture was neutralized to a pH of about 8 with saturated potassium hydrogen sulfate and extracted with ethyl acetate (50 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to provide 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (2.5 g, 91% yield) as a solid. 1H NMR (400 MHz, (CD3)2SO) δ 12.54 (br s, 1H), 8.59 (s, 1H), 7.82 (d, 1H), 6.71 (d, 1H); LCMS (APCI+) m/z 220.9 (M+H)+.
Name
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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